N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-{2-[4-(Furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a fascinating compound that combines multiple aromatic systems, including furan, pyrazole, and triazole moieties. This structure suggests potential biological activities and chemical reactivity. Each functional group contributes distinct characteristics, making this molecule a candidate for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(Furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Furan-3-ylpyrazole Formation: : Starting with furan, a nitration reaction produces furan-3-carboxaldehyde, followed by condensation with hydrazine to form the pyrazole ring.
Click Chemistry: : A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is employed to construct the 1,2,3-triazole ring.
Carboxamide Formation: : The final step involves amidation, coupling the triazole with a phenyl-substituted carboxylic acid under appropriate conditions, often using coupling agents like EDCI and HOBt.
Industrial Production Methods
While the laboratory-scale synthesis focuses on the above steps, industrial production would streamline these processes, possibly using continuous flow methods to enhance yield and reduce reaction times. Purification steps such as crystallization or chromatography would be optimized for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidation, forming furfural or other furan derivatives.
Reduction: : Hydrogenation can reduce the pyrazole or triazole rings, potentially altering the compound's bioactivity.
Substitution: : Electrophilic substitution reactions can modify the phenyl ring, introducing various substituents that change the compound's properties.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄ or H₂O₂.
Reduction: : Catalytic hydrogenation using Pd/C.
Substitution: : Friedel-Crafts conditions with AlCl₃ or other Lewis acids.
Major Products
Depending on the reaction, major products include substituted phenyl derivatives, reduced pyrazole or triazole rings, and oxidized furan moieties.
Scientific Research Applications
N-{2-[4-(Furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide shows promise in several fields:
Chemistry: : As a versatile building block for synthesizing complex molecules.
Biology: : Investigated for potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: : Explored as a drug candidate due to its diverse functional groups and potential to interact with multiple biological targets.
Industry: : Potential use in materials science for creating novel polymers or as a precursor for specialty chemicals.
Mechanism of Action
The compound's mechanism of action depends on its interactions with biological molecules:
Molecular Targets: : Likely targets include enzymes like kinases or receptors involved in signaling pathways.
Pathways Involved: : May inhibit or modulate pathways related to cell proliferation, inflammation, or microbial activity. The presence of multiple aromatic systems allows it to intercalate with DNA or disrupt protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(Furan-3-yl)ethyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide}: : Lacks the pyrazole ring, potentially altering its biological activity.
2-Phenyl-2H-1,2,3-triazole-4-carboxamide: : Simplified structure missing the furan and pyrazole moieties.
Pyrazole-linked triazoles: : Varied bioactivity depending on the substituents attached to the pyrazole and triazole rings.
Highlighting Uniqueness
The unique combination of furan, pyrazole, and triazole in N-{2-[4-(Furan-3-yl)-1H-pyrazol-1-yl]ethyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide provides a broad spectrum of potential applications and reactivities not seen in simpler analogs. This structural complexity enables diverse interactions with biological targets, making it a promising candidate for further research and development.
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Properties
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-18(17-11-21-24(22-17)16-4-2-1-3-5-16)19-7-8-23-12-15(10-20-23)14-6-9-26-13-14/h1-6,9-13H,7-8H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBZFKAVRLJXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCN3C=C(C=N3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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